Zuclopenthixol

Description

Properties

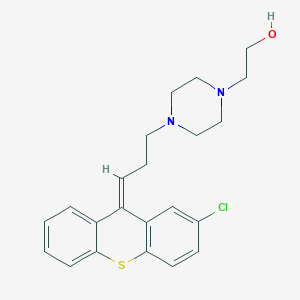

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPIAZLQTJBIFN-DVZOWYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048233 | |

| Record name | Zuclopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slight, 2.60e-03 g/L | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53772-83-1, 982-24-1 | |

| Record name | Zuclopenthixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclopenthixol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuclopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zuclopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

~50 | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Pharmacodynamics of Zuclopenthixol: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Zuclopenthixol, a typical antipsychotic of the thioxanthene class. The document synthesizes available data on its receptor binding profile, in vivo receptor occupancy, and its effects on key neurotransmitter systems in animal models. Detailed experimental protocols are provided to facilitate the design and execution of further preclinical investigations.

Receptor Binding Affinity

This compound exhibits a broad receptor binding profile, acting as a potent antagonist at several dopamine, serotonin, and adrenergic receptors. Its high affinity for dopamine D1 and D2 receptors is considered central to its antipsychotic effects.[1][2][3] The drug also demonstrates significant antagonism at α1-adrenergic and 5-HT2 receptors, which may contribute to both its therapeutic efficacy and side-effect profile.[1][2] Its affinity for histamine H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and α2-adrenergic receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound in Rat Brain

| Receptor Subtype | Ki (nM) | Brain Region | Radioligand | Animal Model |

| Dopamine D1 | Data not available | Striatum | [3H]-SCH23390 | Rat |

| Dopamine D2 | Data not available | Striatum | [3H]-Spiperone | Rat |

| Serotonin 5-HT2A | Data not available | Frontal Cortex | [3H]-Ketanserin | Rat |

| α1-Adrenergic | Data not available | Whole Brain | [3H]-Prazosin | Rat |

| Histamine H1 | Data not available | Whole Brain | [3H]-Pyrilamine | Rat |

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a standard method for determining the in vitro receptor binding affinity of this compound in rat brain tissue.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine D1, D2, serotonin 5-HT2A, α1-adrenergic, and histamine H1 receptors.

Materials:

-

Male Wistar rats (200-250g)

-

Brain tissue homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

-

Radioligands: [3H]-SCH23390 (D1), [3H]-Spiperone (D2), [3H]-Ketanserin (5-HT2A), [3H]-Prazosin (α1), [3H]-Pyrilamine (H1)

-

Unlabeled ligands for non-specific binding determination (e.g., SKF 100330A for D1, haloperidol for D2, mianserin for 5-HT2A, phentolamine for α1, triprolidine for H1)

-

This compound dihydrochloride

-

Assay buffers specific for each receptor type

-

Glass fiber filters

Procedure:

-

Tissue Preparation: Euthanize rats and rapidly dissect the desired brain regions (e.g., striatum for dopamine receptors, frontal cortex for serotonin receptors). Homogenize the tissue in ice-cold assay buffer.

-

Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Membrane Resuspension: Resuspend the membrane pellet in fresh assay buffer.

-

Incubation: Incubate aliquots of the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. For determination of non-specific binding, incubate in the presence of a high concentration of the respective unlabeled ligand.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Receptor Occupancy

The therapeutic effects of antipsychotics are closely linked to their ability to occupy dopamine D2 receptors in the brain. Preclinical studies are crucial for establishing the relationship between the administered dose of a drug and the resulting receptor occupancy. While specific preclinical data for this compound is limited, human studies using Positron Emission Tomography (PET) have shown that a low dose of 12.5 mg of this compound acetate resulted in D2 receptor occupancy of 75-87% after 31 hours. It is generally accepted that a D2 receptor occupancy of 60-80% in the rat striatum is associated with therapeutic efficacy for antipsychotics.

Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Rodents

| Animal Model | Route of Administration | ED50 (mg/kg) | Brain Region | Radiotracer |

| Rat | Intraperitoneal (i.p.) | Data not available | Striatum | [3H]-Raclopride |

| Mouse | Subcutaneous (s.c.) | Data not available | Striatum | [11C]-Raclopride |

Experimental Protocol: In Vivo Dopamine D2 Receptor Occupancy

This protocol describes an ex vivo method to determine the in vivo dopamine D2 receptor occupancy of this compound in rats.

Objective: To determine the dose of this compound required to occupy 50% of dopamine D2 receptors (ED50) in the rat striatum.

Materials:

-

Male Sprague-Dawley rats (225-275g)

-

This compound dihydrochloride

-

[3H]-Raclopride (a selective D2 receptor antagonist radioligand)

-

Vehicle (e.g., saline)

-

Scintillation counter

Procedure:

-

Drug Administration: Administer various doses of this compound (or vehicle) to different groups of rats via the desired route (e.g., intraperitoneal).

-

Radiotracer Injection: At the time of expected peak plasma concentration of this compound, administer a single intravenous injection of [3H]-Raclopride.

-

Tissue Collection: At a predetermined time after radiotracer injection, euthanize the rats and rapidly dissect the striatum and cerebellum (as a reference region with negligible D2 receptor density).

-

Sample Processing: Homogenize the tissue samples and determine the radioactivity in each sample using a scintillation counter.

-

Data Analysis: Calculate the specific binding of [3H]-Raclopride in the striatum by subtracting the non-specific binding (radioactivity in the cerebellum). Determine the percentage of D2 receptor occupancy for each dose of this compound as the percentage reduction in specific [3H]-Raclopride binding compared to the vehicle-treated group. Calculate the ED50 value from the dose-response curve.

Effects on Neurotransmitter Systems

This compound modulates the activity of several key neurotransmitter systems in the brain, which underlies its therapeutic effects and potential side effects.

Dopaminergic System

As a potent dopamine D1 and D2 receptor antagonist, this compound is expected to increase the turnover of dopamine in the brain. This is a compensatory mechanism resulting from the blockade of presynaptic autoreceptors and postsynaptic receptors, leading to an increase in the synthesis and release of dopamine. This increased turnover can be assessed by measuring the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Serotonergic and Noradrenergic Systems

In addition to its effects on the dopaminergic system, this compound has been shown to influence serotonergic and noradrenergic neurotransmission. A study in rats demonstrated that an acute administration of this compound (0.7 mg/kg, i.p.) elevated cortical norepinephrine levels, while a higher dose (1.4 mg/kg, i.p.) increased both cortical and hippocampal norepinephrine and hippocampal serotonin levels.

Table 3: Effects of this compound on Neurotransmitter and Metabolite Levels in Rat Brain

| Brain Region | Neurotransmitter/Metabolite | Dose (mg/kg, i.p.) | % Change from Control |

| Cortex | Norepinephrine | 0.7 | Increased |

| Cortex | Norepinephrine | 1.4 | Increased |

| Hippocampus | Norepinephrine | 1.4 | Increased |

| Hippocampus | Serotonin (5-HT) | 1.4 | Increased |

| Striatum | Dopamine (DA) | Data not available | |

| Striatum | DOPAC | Data not available | |

| Striatum | HVA | Data not available | |

| Nucleus Accumbens | 5-HIAA | Data not available |

Experimental Protocol: Measurement of Neurotransmitters and Metabolites using HPLC-ED

This protocol outlines a method for quantifying dopamine, serotonin, and their metabolites in rat brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Objective: To measure the levels of dopamine, serotonin, DOPAC, HVA, and 5-HIAA in specific brain regions of rats following this compound administration.

Materials:

-

Male Wistar rats

-

This compound dihydrochloride

-

HPLC system with an electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

Standards for DA, 5-HT, DOPAC, HVA, and 5-HIAA

-

Perchloric acid

-

Tissue homogenizer

-

Refrigerated centrifuge

Procedure:

-

Drug Treatment and Tissue Collection: Administer this compound or vehicle to rats. At the desired time point, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex, hippocampus).

-

Sample Preparation: Homogenize the tissue samples in ice-cold perchloric acid to precipitate proteins.

-

Centrifugation: Centrifuge the homogenates at high speed to pellet the protein.

-

HPLC Analysis: Inject the supernatant into the HPLC system. The compounds are separated on the C18 column based on their physicochemical properties.

-

Detection: As the compounds elute from the column, they are detected by the electrochemical detector, which measures the current generated by their oxidation.

-

Quantification: Identify and quantify the peaks corresponding to each neurotransmitter and metabolite by comparing their retention times and peak heights/areas to those of the known standards. Express the results as ng/mg of tissue.

Behavioral Pharmacodynamics

The antipsychotic potential and extrapyramidal side effect liability of this compound can be assessed in preclinical animal models using specific behavioral tests.

Catalepsy Test

The catalepsy test is widely used to predict the potential of antipsychotic drugs to induce extrapyramidal symptoms (EPS), particularly parkinsonism. Catalepsy is characterized by a failure to correct an externally imposed posture.

Table 4: Cataleptic Effects of this compound in Rats

| Test Method | ED50 (mg/kg, s.c.) |

| Bar Test | Data not available |

Objective: To assess the cataleptogenic potential of this compound in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound dihydrochloride

-

A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm from the surface.

Procedure:

-

Drug Administration: Administer various doses of this compound or vehicle to different groups of rats.

-

Testing: At predetermined time intervals after drug administration, place the rat's forepaws on the horizontal bar.

-

Measurement: Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A common cut-off time is 180 seconds.

-

Data Analysis: A rat is considered cataleptic if it remains on the bar for a predetermined period (e.g., >20 seconds). Calculate the percentage of cataleptic animals at each dose and determine the ED50 (the dose that produces catalepsy in 50% of the animals).

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model of antipsychotic efficacy. Antipsychotic drugs selectively block the conditioned avoidance response at doses that do not impair the unconditioned escape response.

Table 5: Effects of this compound on Conditioned Avoidance Response in Rats

| ED50 (mg/kg, i.p.) for Inhibition of Avoidance |

| Data not available |

Objective: To evaluate the antipsychotic-like activity of this compound by assessing its ability to inhibit a conditioned avoidance response.

Materials:

-

Male Wistar rats

-

Shuttle box with two compartments, a grid floor for delivering footshock, and a conditioned stimulus (e.g., a light or a tone).

-

This compound dihydrochloride

Procedure:

-

Training: Place a rat in one compartment of the shuttle box. Present the conditioned stimulus (CS) for a fixed period (e.g., 10 seconds), followed by a mild footshock (unconditioned stimulus, US) through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response). Repeat this for a set number of trials until the rats reach a stable level of avoidance responding.

-

Drug Testing: Administer various doses of this compound or vehicle to the trained rats.

-

Measurement: After drug administration, subject the rats to a session of CAR trials and record the number of avoidance responses, escape responses, and escape failures.

-

Data Analysis: Calculate the percentage of avoidance responses for each dose group. Determine the ED50 for the inhibition of the conditioned avoidance response. It is crucial to also record escape latencies to ensure that the drug is not causing a general motor impairment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the preclinical pharmacodynamic assessment of this compound.

Signaling Pathway

Caption: this compound's primary mechanism of action.

Experimental Workflow

Caption: Preclinical pharmacodynamic workflow for this compound.

References

Synthesis of Zuclopenthixol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Zuclopenthixol and its key derivatives, this compound Acetate and this compound Decanoate. The document details the core chemical reactions, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a typical antipsychotic medication of the thioxanthene class, widely used in the treatment of schizophrenia and other psychotic disorders. It functions primarily as a dopamine D1 and D2 receptor antagonist[1]. The therapeutic efficacy of this compound is attributed to its cis-(Z)-isomer configuration. To provide different pharmacokinetic profiles and durations of action, this compound is often formulated as ester derivatives, namely the short-acting acetate and the long-acting decanoate esters[1][2]. This guide focuses on the chemical synthesis of the parent compound and these two clinically significant derivatives.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the thioxanthene core, followed by the introduction of the piperazine side chain and subsequent purification to isolate the desired cis-(Z)-isomer. A key challenge in the synthesis is the control of stereochemistry to obtain the biologically active alpha-isomer (this compound) with high purity, as the beta-isomer is not therapeutically active[2][3].

A representative synthetic route, as described in patent literature, involves the following key stages:

-

Formation of the Thioxanthene Core: This typically starts from 2-chloro-9-thioxanthone.

-

Introduction of the Allyl Group: An allyl group is introduced at the 9-position of the thioxanthene ring.

-

Dehydration: The resulting alcohol is dehydrated to form a double bond.

-

Addition of the Piperazine Side Chain: N-(2-hydroxyethyl)piperazine is added to the propenylidene side chain.

-

Isomer Separation and Purification: The final crucial step is the separation of the cis-(Z) (alpha) and trans-(E) (beta) isomers.

Experimental Protocol for this compound Synthesis

The following protocol is a detailed method adapted from patent literature.

Step 1: Synthesis of 2-chloro-9-allyl-9-thioxanthen-9-ol

-

To a solution of 100.00 g (0.405 mol) of 2-chloro-9-thioxanthone in 600 mL of tetrahydrofuran (THF), add 26 g of magnesium powder and 1 g of iodine while stirring at 20-30 °C.

-

Slowly add 65 g (0.855 mol) of allyl chloride, maintaining the reaction temperature between 40-50 °C for 2 hours.

-

After cooling, add 1000 mL of 20% aqueous sodium chloride solution and stir for 10 minutes.

-

Filter any insoluble materials and extract the filtrate twice with 500 mL of dichloromethane.

-

Combine the organic phases, wash with 500 mL of water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-chloro-9-allyl-9-thioxanthen-9-ol.

Step 2: Synthesis of 2-chloro-9-(2-propenylidene)thioxanthene

-

Dissolve 100.00 g (0.346 mol) of 2-chloro-9-allyl-9-thioxanthen-9-ol in 100 mL of toluene and heat to 40 °C.

-

Prepare a solution of 1.34 g (0.017 mol) of acetyl chloride in 41.19 g (0.403 mol) of acetic anhydride and add it dropwise to the toluene solution, maintaining the temperature at approximately 40 °C.

-

After the addition is complete, heat the reaction mixture to 50-55 °C and monitor the reaction by TLC until completion.

-

Concentrate the solution under reduced pressure to remove the solvent, yielding 94.01 g of 2-chloro-9-(2-propenylidene)thioxanthene.

Step 3: Synthesis of Clopenthixol Base (Mixture of Isomers)

-

In a 1 L four-necked flask, combine 90.00 g (0.332 mol) of 2-chloro-9-(2-propenylidene)thioxanthene and 215.21 g (1.65 mol) of N-(2-hydroxyethyl)piperazine.

-

Heat the mixture with stirring to 100 °C and monitor the reaction by TLC.

-

Once the reaction is complete, remove the excess N-(2-hydroxyethyl)piperazine by vacuum distillation at 100-135 °C.

Step 4: Separation and Purification of this compound (alpha-isomer)

-

Dissolve the crude clopenthixol base in an organic solvent such as ethyl acetate.

-

Add an active benzoic acid derivative (e.g., p-chlorobenzoyl chloride) to selectively esterify the isomers.

-

Cool the reaction mixture to induce fractional crystallization, separating the ester of one isomer.

-

The mother liquor, enriched in the desired alpha-isomer ester, is then subjected to alkali hydrolysis to yield relatively pure this compound.

-

Further recrystallization from a suitable solvent like cyclohexane can be performed to achieve a purity of >99%.

Quantitative Data for this compound Synthesis

| Step | Product | Starting Material | Yield | Purity (HPLC) | Reference |

| 2 | 2-chloro-9-(2-propenylidene)thioxanthene | 2-chloro-9-allyl-9-thioxanthen-9-ol | ~94% | - | |

| 4 (Purification) | This compound Dihydrochloride | α/β-Clopenthixol mixture | 36.82% | 97.11% | |

| 4 (Hydrolysis & Recrystallization) | This compound | This compound Ester | 86.17% | 99.7% |

Synthesis of this compound Derivatives

The primary derivatives of this compound, the acetate and decanoate esters, are synthesized by esterification of the hydroxyl group on the piperazine side chain of this compound.

Synthesis of this compound Decanoate

This compound decanoate is the long-acting injectable form of the drug. Its synthesis involves the reaction of this compound with decanoyl chloride.

Experimental Protocol:

-

Dissolve 50.00 g (0.125 mol) of purified this compound in 500 mL of dichloromethane.

-

Add 28.60 g (0.150 mol) of decanoyl chloride dropwise at room temperature.

-

Reflux the reaction mixture and monitor its completion by TLC.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in 300 mL of ethyl acetate and add an ethyl acetate solution containing hydrogen chloride to adjust the pH to 3-4.

-

Cool the solution to induce precipitation, filter, and vacuum-dry the product to obtain this compound decanoate dihydrochloride.

Quantitative Data:

| Product | Starting Material | Yield | Reference |

| This compound Decanoate Dihydrochloride | This compound | 90.12% |

Synthesis of this compound Acetate

This compound acetate is a shorter-acting intramuscular depot injection. The synthesis is achieved through the esterification of this compound with an acetylating agent, such as acetic anhydride or acetyl chloride.

Inferred Experimental Protocol:

-

Dissolve purified this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

Add a molar excess of an acetylating agent (e.g., acetic anhydride or acetyl chloride), optionally in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted reagents and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound acetate.

-

Further purification can be achieved by chromatography or recrystallization if necessary.

Visualizing Synthesis and Mechanism of Action

Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound and its decanoate derivative.

Mechanism of Action: Dopamine Receptor Signaling

This compound exerts its antipsychotic effects by antagonizing dopamine D1 and D2 receptors. This blockade disrupts the normal downstream signaling cascades initiated by dopamine.

Caption: Simplified signaling pathways of Dopamine D1 and D2 receptors and the antagonistic action of this compound.

Conclusion

This guide provides a detailed overview of the synthesis of this compound and its clinically important acetate and decanoate derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development. The synthesis presents challenges in stereochemical control, which can be addressed through methods like fractional crystallization. The visualization of the synthesis pathway and the mechanism of action at the dopamine receptors offers a clear and concise summary of the core concepts related to this important antipsychotic agent. Further research and process optimization can lead to more efficient and scalable synthetic routes for this compound and its derivatives.

References

Stereospecificity of Zuclopenthixol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol is a typical antipsychotic of the thioxanthene class, widely used in the management of schizophrenia and other psychotic disorders. It is the pharmacologically active cis(Z)-isomer of clopenthixol.[1][2] The thioxanthene class of drugs is characterized by a tricyclic ring system with a central thioxanthene nucleus. The stereochemistry of the double bond connecting the side chain to the central ring system gives rise to two geometric isomers: cis(Z) and trans(E). It is well-established that the neuroleptic activity of clopenthixol resides almost exclusively in the cis(Z)-isomer, this compound, while the trans(E)-isomer is largely inactive.[2] This guide provides a detailed technical overview of the stereospecific properties of this compound isomers, focusing on their differential pharmacology, receptor binding affinities, and effects on intracellular signaling pathways.

Pharmacodynamics: A Tale of Two Isomers

The therapeutic effects of this compound are primarily attributed to its potent antagonism of dopamine D1 and D2 receptors in the central nervous system.[1][3] Additionally, this compound exhibits high affinity for alpha-1 adrenergic and serotonin 5-HT2 receptors, which contributes to its overall pharmacological profile and side effects. The trans(E)-isomer of clopenthixol, in contrast, shows significantly lower affinity for these receptors, rendering it pharmacologically inert at clinically relevant concentrations.

Receptor Binding Affinities

The stereospecificity of this compound is most evident in its receptor binding profile. The cis(Z) configuration allows for optimal interaction with the binding pockets of its target receptors, whereas the trans(E) configuration does not. While comprehensive comparative data from a single peer-reviewed source is limited, available information indicates a stark difference in affinity.

| Receptor Subtype | Isomer | Ki (nM) | Reference |

| Dopamine D1 | cis(Z)-Zuclopenthixol | 9.8 | |

| trans(E)-Clopenthixol | >1000 | Inferred from lack of activity | |

| Dopamine D2 | cis(Z)-Zuclopenthixol | 1.5 | |

| trans(E)-Clopenthixol | >1000 | Inferred from lack of activity | |

| Alpha-1 Adrenergic | cis(Z)-Zuclopenthixol | High Affinity | |

| trans(E)-Clopenthixol | Low Affinity | Inferred from lack of activity | |

| Serotonin 5-HT2 | cis(Z)-Zuclopenthixol | High Affinity | |

| trans(E)-Clopenthixol | Low Affinity | Inferred from lack of activity |

Note: Ki values for this compound at D1 and D2 receptors are from a commercial supplier and should be considered with caution. The affinities for the trans(E)-isomer are inferred from multiple sources stating its pharmacological inactivity.

Signaling Pathways Modulated by this compound

This compound's antagonism of dopamine D1 and D2 receptors leads to the modulation of distinct intracellular signaling cascades.

Dopamine D1 Receptor Antagonism

The D1 receptor is a Gs/olf-coupled G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). By blocking the D1 receptor, this compound prevents this cascade, leading to a decrease in PKA activity. A key downstream target of PKA is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). PKA-mediated phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase-1 (PP-1). Therefore, by antagonizing D1 receptors, this compound reduces the inhibitory effect on PP-1.

Dopamine D2 Receptor Antagonism

The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels and PKA activity. This compound's antagonism of the D2 receptor disinhibits adenylyl cyclase, leading to an increase in cAMP and PKA activity. This, in turn, promotes the phosphorylation of DARPP-32 at Threonine-34, inhibiting PP-1.

The net effect of this compound's dual D1 and D2 receptor antagonism on these signaling pathways is complex and context-dependent, ultimately influencing gene expression and neuronal excitability.

Caption: Antagonism of D1 and D2 receptors by this compound.

Experimental Protocols

The determination of receptor binding affinities for this compound isomers is typically performed using competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the inhibition constant (Ki) of cis(Z)-zuclopenthixol and trans(E)-clopenthixol for dopamine D1 and D2 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human dopamine D1 or D2 receptors.

-

Radioligand:

-

For D1 receptors: [³H]-SCH23390

-

For D2 receptors: [³H]-Spiperone or [³H]-Raclopride

-

-

Test Compounds: cis(Z)-Zuclopenthixol and trans(E)-clopenthixol.

-

Non-specific Agent: A high concentration of a non-labeled dopamine receptor antagonist (e.g., 10 µM butaclamol or haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane suspension.

-

Non-specific Binding: Radioligand, non-specific agent, and membrane suspension.

-

Competition: Radioligand, serially diluted test compound (cis(Z)-zuclopenthixol or trans(E)-clopenthixol), and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow of a competitive radioligand binding assay.

Pharmacokinetics and Metabolism

This compound is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolic pathways are sulphoxidation and N-dealkylation of the side chain. The metabolites are generally considered to be pharmacologically inactive. The stereochemical configuration of this compound does not appear to undergo in vivo conversion to the trans(E)-isomer.

Conclusion

The pharmacological activity of clopenthixol is highly stereospecific, with the cis(Z)-isomer, this compound, being the active neuroleptic agent. This stereospecificity is driven by the significantly higher binding affinity of the cis(Z)-isomer for dopamine D1 and D2 receptors, as well as for alpha-1 adrenergic and 5-HT2 receptors, compared to the trans(E)-isomer. The differential receptor affinities translate into distinct effects on intracellular signaling pathways, primarily through the modulation of the adenylyl cyclase/cAMP/PKA/DARPP-32 cascade. Understanding these stereospecific properties is crucial for the rational design and development of antipsychotic drugs with improved efficacy and side-effect profiles.

References

Zuclopenthixol: A Technical Guide to Receptor Binding Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the pharmacological profile of zuclopenthixol, a typical antipsychotic of the thioxanthene class. It delineates the compound's receptor binding affinities, explores the mechanistic basis of its therapeutic action and off-target effects, and outlines the experimental methodologies used to characterize such interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction

This compound is a well-established antipsychotic medication utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine receptors. However, like many antipsychotics, this compound interacts with a range of other neurotransmitter receptors, which contributes to its side effect profile. A thorough understanding of its receptor binding profile is therefore crucial for predicting its clinical effects and developing safer, more targeted therapies.

Receptor Binding Profile of this compound

This compound exhibits a complex pharmacodynamic profile, characterized by high affinity for several receptor types. Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors.[2][3] Additionally, it demonstrates significant affinity for alpha-1-adrenergic and serotonin 5-HT2 receptors.[2][4] Its interaction with histamine H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and alpha-2-adrenergic receptors.

Quantitative Binding Affinity Data

The binding affinities of this compound for various neurotransmitter receptors are summarized in the table below. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 9.8 |

| Dopamine D2 | 1.5 |

| Serotonin 5-HT2A | High Affinity |

| Alpha-1-Adrenergic | High Affinity |

| Histamine H1 | Weaker Affinity |

| Muscarinic Acetylcholine | No/Low Affinity |

| Alpha-2-Adrenergic | Low Affinity |

Off-Target Effects and Their Mechanistic Basis

The interaction of this compound with receptors other than its primary targets gives rise to a range of off-target effects. These are a direct consequence of its receptor binding profile.

-

Extrapyramidal Symptoms (EPS): The potent blockade of D2 receptors in the nigrostriatal pathway can lead to motor side effects similar to those seen in Parkinson's disease, such as tremor, rigidity, and akathisia.

-

Sedation: Antagonism of histamine H1 receptors is a well-known cause of sedation. Although this compound's affinity for H1 receptors is weaker than for dopamine receptors, it is sufficient to produce sedative effects in some patients.

-

Hypotension: Blockade of alpha-1-adrenergic receptors can lead to orthostatic hypotension, characterized by a drop in blood pressure upon standing, which can cause dizziness and syncope.

-

Hyperprolactinemia: Dopamine acts as an inhibitor of prolactin release from the pituitary gland. By blocking D2 receptors in the tuberoinfundibular pathway, this compound can lead to elevated prolactin levels, which may result in side effects such as gynecomastia, galactorrhea, and amenorrhea.

Experimental Protocols: Radioligand Binding Assays

The quantitative data on receptor binding affinities are typically determined using in vitro radioligand binding assays. These assays measure the affinity of a drug for a specific receptor by assessing its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

General Workflow for a Competition Radioligand Binding Assay

References

Pharmacokinetic Profile of Zuclopenthixol Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol is a typical antipsychotic of the thioxanthene class, widely utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is mediated primarily through the antagonism of dopamine D1 and D2 receptors, with additional activity at α1-adrenergic and 5-HT2 receptors.[1][2] To accommodate different clinical scenarios, this compound is available in three distinct formulations: an oral dihydrochloride salt for daily administration, a short-acting intramuscular acetate ester for acute treatment, and a long-acting intramuscular decanoate ester for maintenance therapy. These formulations, while containing the same active moiety, exhibit significant pharmacokinetic differences that dictate their clinical application. This technical guide provides an in-depth analysis of these differences, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Pharmacokinetic Differences

The three formulations of this compound are designed to provide different rates of drug release and absorption, leading to distinct pharmacokinetic profiles. The oral formulation offers a conventional immediate-release profile. In contrast, the acetate and decanoate formulations are esterified prodrugs dissolved in an oil vehicle for intramuscular injection.[1][3] This esterification increases the lipophilicity of the drug, allowing it to form a depot in the muscle tissue from which it is slowly released and subsequently hydrolyzed by esterases in the body to the active this compound.[4]

Logical Relationship of this compound Formulations

The following diagram illustrates the conversion of the esterified prodrugs, this compound acetate and this compound decanoate, into the active compound, this compound, following intramuscular administration.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of the three this compound formulations are summarized in the table below. These values highlight the significant differences in the rate and extent of drug absorption and elimination among the formulations.

| Parameter | Oral this compound | This compound Acetate (IM) | This compound Decanoate (IM) |

| Cmax (Maximum Plasma Concentration) | Dose-dependent | ~23 ng/mL (after 100 mg) | Steady state dependent |

| Tmax (Time to Cmax) | ~4 hours | 24-36 hours | 3-7 days |

| Bioavailability | ~44% | Not applicable (prodrug) | Not applicable (prodrug) |

| Half-life (t½) | ~20 hours | Apparent t½ ~3 days | ~19 days |

| Dosing Interval | Daily | Every 2-3 days (acute) | Every 2-4 weeks (maintenance) |

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations

Experimental Protocols

The following sections outline a representative methodology for a clinical study designed to evaluate the pharmacokinetic differences between the various formulations of this compound.

Study Design

A typical study would employ an open-label, single-dose, parallel-group design to compare the pharmacokinetics of oral this compound, intramuscular this compound acetate, and intramuscular this compound decanoate. A crossover design may be considered for the oral and acetate formulations, but the long half-life of the decanoate formulation makes a crossover design impractical.

Subject Population

Healthy male and female volunteers, or patients with a stable diagnosis of schizophrenia, aged 18-55 years, would be recruited. Key inclusion criteria would include a Body Mass Index (BMI) between 18 and 30 kg/m ², and normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests. Exclusion criteria would encompass a history of significant medical conditions, hypersensitivity to thioxanthenes, pregnancy or lactation, and the use of any medication that could interfere with the pharmacokinetics of this compound. All participants would provide written informed consent.

Dosing Regimen

-

Group 1 (Oral): A single oral dose of this compound dihydrochloride (e.g., 20 mg).

-

Group 2 (Acetate): A single intramuscular injection of this compound acetate (e.g., 100 mg).

-

Group 3 (Decanoate): A single intramuscular injection of this compound decanoate (e.g., 200 mg).

Blood Sampling

Venous blood samples (approximately 5 mL) would be collected into heparinized tubes at the following time points:

-

Pre-dose (0 hours)

-

Post-dose:

-

Oral Group: 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours.

-

Acetate Group: 2, 4, 8, 12, 24, 36, 48, 72, 96, and 120 hours.

-

Decanoate Group: 1, 2, 3, 4, 5, 6, 7, 10, 14, 21, and 28 days.

-

Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma samples would be determined using a validated HPLC method with UV or mass spectrometric detection.

-

Sample Preparation: Solid-phase extraction (SPE) would be used to isolate this compound from the plasma matrix.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 230 nm) or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

-

-

Quantification: A calibration curve would be constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples would be calculated by interpolation from this curve.

Experimental Workflow Diagram

The following diagram outlines the typical workflow of a pharmacokinetic study for this compound formulations.

Mechanism of Action: Signaling Pathway

This compound exerts its antipsychotic effects primarily by blocking dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain. This blockade disrupts the downstream signaling cascades normally initiated by dopamine. Additionally, its antagonism of 5-HT2A and alpha-1 adrenergic receptors contributes to its overall pharmacological profile.

Dopamine Receptor Antagonism Signaling Pathway

The following diagram illustrates the antagonistic action of this compound on the D2 dopamine receptor signaling pathway.

Conclusion

The different formulations of this compound provide clinicians with versatile tools for managing psychosis in various clinical settings. The oral formulation is suitable for stable, compliant patients requiring daily dosing. The acetate formulation offers a rapid onset of action for the acute management of agitation and psychosis, bridging the gap to maintenance therapy. The decanoate formulation, with its long duration of action, is ideal for long-term maintenance treatment, particularly in patients with a history of non-adherence. A thorough understanding of the distinct pharmacokinetic profiles of these formulations is paramount for optimizing therapeutic outcomes and ensuring patient safety. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antipsychotic agent.

References

The Neurochemical Landscape of Zuclopenthixol: An In-depth Guide to its Effects on Monoaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol is a potent typical antipsychotic agent belonging to the thioxanthene class, widely utilized in the management of schizophrenia and other psychotic disorders.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its profound impact on central monoaminergic neurotransmitter systems. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its interactions with dopamine, serotonin, and norepinephrine systems. We will delve into its receptor binding profile, its influence on monoamine levels and neuronal activity, and present detailed experimental protocols for investigating these effects.

Core Mechanism of Action

This compound exerts its primary therapeutic effects through the potent antagonism of dopamine D1 and D2 receptors within the brain.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, alleviating positive symptoms such as hallucinations and delusions. Beyond its high affinity for dopamine receptors, this compound also demonstrates significant interaction with other monoaminergic receptors, which contributes to its overall pharmacological profile and side effects. It possesses a high affinity for α1-adrenergic and 5-HT2 serotonin receptors. Its activity at histamine H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and α2-adrenergic receptors.

Quantitative Receptor Binding Profile

The affinity of this compound for various monoaminergic receptors has been quantified through in vitro radioligand binding assays. The dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine D1 | 9.8 |

| Dopamine D2 | 1.5 |

| Serotonin 5-HT2A | High Affinity |

| Adrenergic α1 | High Affinity |

| Histamine H1 | Weaker Affinity |

| Muscarinic Cholinergic | Lower Affinity |

| Adrenergic α2 | Lower Affinity |

In Vivo Neurochemical Effects

Effects on Dopamine Levels

Effects on Serotonin and Norepinephrine Levels

Given its high affinity for 5-HT2A and α1-adrenergic receptors, this compound likely modulates serotonergic and noradrenergic neurotransmission. Blockade of 5-HT2A receptors can influence dopamine and other neurotransmitter release, contributing to the drug's overall therapeutic profile. Antagonism of α1-adrenergic receptors is primarily associated with side effects such as orthostatic hypotension. The precise effects on the extracellular levels of serotonin and norepinephrine require further investigation through dedicated microdialysis experiments.

Electrophysiological Effects on Monoaminergic Neurons

Single-unit extracellular recordings in anesthetized or awake animals are used to measure the firing rate and pattern of individual neurons. The activity of midbrain dopamine neurons is regulated by inhibitory D2 autoreceptors located on their soma and dendrites. By antagonizing these autoreceptors, this compound is expected to disinhibit these neurons, leading to an increase in their firing rate and bursting activity. This electrophysiological effect is a direct consequence of its D2 receptor blockade and is a common characteristic of dopamine antagonist antipsychotics.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).

-

Unlabeled competitor: this compound.

-

Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation cocktail, scintillation vials, microplate harvester, and filter mats.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the D2 receptor. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).

-

Competition Binding: Radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes a method to measure changes in extracellular dopamine levels in the rat striatum following the administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound solution for administration (e.g., subcutaneous or intraperitoneal).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover from surgery for at least 24-48 hours.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer a dose of this compound to the animal.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in dopamine levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and its metabolites.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the time course of the effect of this compound on extracellular dopamine levels.

Visualizing the Neurochemical Interactions of this compound

Caption: Mechanism of this compound at a dopaminergic synapse.

Caption: Workflow for in vivo microdialysis experiment.

Caption: Simplified dopamine receptor signaling pathways blocked by this compound.

Conclusion

This compound is a multi-receptor antagonist with a complex neurochemical profile. Its primary mechanism of action, the potent blockade of dopamine D1 and D2 receptors, is central to its antipsychotic efficacy. However, its interactions with serotonergic and adrenergic receptors also play a significant role in its overall therapeutic and side-effect profile. This guide has provided a detailed overview of the neurochemical effects of this compound on monoaminergic systems, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the techniques used to study it. A thorough understanding of these neurochemical interactions is paramount for the continued development of novel and improved antipsychotic agents.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Zuclopenthixol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol is a typical antipsychotic medication belonging to the thioxanthene class, utilized in the management of schizophrenia and other psychotic disorders.[1] Chemically, it is the cis-(Z)-isomer of clopenthixol and exerts its therapeutic effects primarily through the antagonism of dopamine and serotonin receptors in the central nervous system.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a tricyclic compound with a thioxanthene core structure. The cis-(Z) isomeric configuration is crucial for its pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | [2] |

| Chemical Formula | C22H25ClN2OS | [1] |

| Molecular Weight | 400.97 g/mol | [1] |

| CAS Number | 53772-83-1 | |

| Appearance | Off-white, granular powder (as hydrochloride salt) | |

| Solubility | Hydrochloride salt: Very soluble in water, sparingly soluble in 96% ethanol, slightly soluble in chloroform, and very slightly soluble in ether. | |

| pKa | Data not readily available in the searched literature. | |

| LogP | Data not readily available in the searched literature, but it is described as a highly lipophilic substance. |

Pharmacological Profile: Receptor Binding Affinity

This compound's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D2 receptors. It also exhibits high affinity for several other neurotransmitter receptors, contributing to its overall pharmacological profile and side effects.

Table 2: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D1 | 9.8 | |

| Dopamine D2 | 1.5 | |

| Serotonin 5-HT2A | 7.6 | |

| Serotonin 5-HT6 | 3 | |

| α1-Adrenergic | 33 | |

| Histamine H1 | 169 | |

| Muscarinic Cholinergic | Low affinity | |

| α2-Adrenergic | >4,300 |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Its antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects.

References

Methodological & Application

Application Notes and Protocols for Zuclopenthixol Dosage Calculation in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zuclopenthixol, a typical antipsychotic, in rodent behavioral studies. This document outlines recommended dosage calculations, detailed experimental protocols for key behavioral assays, and essential information on the drug's mechanism of action and solution preparation.

Introduction to this compound

This compound is a thioxanthene derivative that acts as a potent antagonist at dopamine D1 and D2 receptors.[1][2][3][4] It also exhibits high affinity for alpha-1 adrenergic and 5-HT2 serotonin receptors, with weaker antihistaminic and anticholinergic effects.[3] This pharmacological profile underlies its antipsychotic properties and is relevant for modeling neuropsychiatric disorders in rodents. This compound is available in different esterified forms, such as acetate and decanoate, which provide different pharmacokinetic profiles for short- and long-acting administration.

Dosage and Administration

The appropriate dosage of this compound in rodents is dependent on the specific behavioral test, the animal species (mouse or rat), and the desired duration of action. The following tables summarize reported effective dose ranges for various behavioral paradigms. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental condition.

Table 1: this compound Dosage Guidelines for Mouse Behavioral Studies

| Behavioral Test | Route of Administration | Dose Range (mg/kg) | Key Findings | Reference(s) |

| Aggression (Isolation-induced) | Intraperitoneal (i.p.) | 0.025 - 0.4 | Dose-dependent decrease in offensive behaviors. Higher doses (0.4 mg/kg) may induce immobility. | |

| Locomotor Activity (Spontaneous) | Intraperitoneal (i.p.) | 0.2 | No significant impairment of motor activity at this dose. | |

| Melanoma Growth and Brain Metastasis | Intraperitoneal (i.p.) | 40 | Suppression of tumor growth. |

Table 2: this compound Dosage Guidelines for Rat Behavioral Studies

| Behavioral Test | Route of Administration | Dose Range (mg/kg) | Key Findings | Reference(s) |

| Memory Retrieval (Inhibitory Avoidance) | Intraperitoneal (i.p.) | 0.7 - 1.4 | Facilitation of memory retrieval. | |

| Locomotor Activity (Spontaneous) | Intraperitoneal (i.p.) | 0.7 - 1.4 | No significant effect on ambulatory activity. | |

| Catalepsy | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | MED*: ≥ ED50 for antipsychotic effect | Typical antipsychotics like haloperidol induce catalepsy at doses near or above their effective antipsychotic dose. | |

| Prepulse Inhibition (PPI) | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | Varies | Antipsychotics are tested for their ability to reverse PPI deficits induced by dopamine agonists. | |

| Amphetamine-Induced Hyperlocomotion | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | Varies | Antipsychotics are evaluated for their ability to attenuate the hyperlocomotor effects of amphetamine. |

*MED: Minimum Effective Dose

Solution Preparation for Rodent Administration

This compound dihydrochloride is soluble in saline. This compound acetate and decanoate are oily substances. For experimental purposes, this compound can be dissolved in a vehicle suitable for parenteral administration in rodents.

Protocol for Intraperitoneal (i.p.) Injection Solution:

-

Vehicle Selection: A common vehicle for lipophilic compounds like this compound is a mixture of Dimethyl sulfoxide (DMSO) and saline, or a combination of solvents like PEG300, Tween-80, and saline. For this compound acetate and decanoate, sterile vegetable oil (e.g., sesame oil) or medium-chain triglycerides can be used as a vehicle, mimicking the commercial formulations.

-

Stock Solution Preparation (Example):

-

Dissolve this compound dihydrochloride in sterile 0.9% saline to the desired stock concentration.

-

For less soluble forms, dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).

-

-

Working Solution Preparation (Example with co-solvents):

-

To prepare a 1 mg/mL working solution from a 10 mg/mL stock in DMSO:

-

Take 100 µL of the 10 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of sterile saline to reach a final volume of 1 mL.

-

-

-

Administration:

-

Administer the solution via intraperitoneal injection.

-

The injection volume should typically not exceed 10 mL/kg for mice and rats.

-

Always include a vehicle-treated control group in the experimental design.

-

Experimental Protocols

Amphetamine-Induced Hyperlocomotion Test (Rat Model of Psychosis)

This test assesses the potential antipsychotic activity of this compound by measuring its ability to counteract the stimulant effects of amphetamine.

Materials:

-

Open field arenas equipped with infrared beams for activity tracking.

-

This compound solution and vehicle.

-

d-Amphetamine sulfate solution (e.g., 1 mg/kg in saline).

-

Male Wistar or Sprague-Dawley rats (250-350 g).

Procedure:

-

Habituation: Habituate the rats to the open field arenas for 30-60 minutes for at least 2-3 consecutive days prior to the test day.

-

Drug Administration:

-

On the test day, administer this compound or vehicle via i.p. injection.

-

Allow for a pre-treatment time of 30-60 minutes.

-

-

Baseline Activity: Place the rats in the open field arenas and record locomotor activity for a 30-minute baseline period.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 1 mg/kg, s.c. or i.p.).

-

Post-Amphetamine Activity: Immediately return the animals to the arenas and record locomotor activity for an additional 60-90 minutes.

-

Data Analysis: Analyze the total distance traveled, rearing frequency, and stereotypic behaviors. Compare the activity levels between the this compound-treated and vehicle-treated groups after the amphetamine challenge.

Catalepsy Test (Rat Model for Extrapyramidal Side Effects)

This test is used to evaluate the propensity of antipsychotic drugs to induce catalepsy, a state of motor immobility, which is considered a predictor of extrapyramidal side effects in humans.

Materials:

-

A horizontal bar raised approximately 9 cm from a flat surface.

-

This compound solution and vehicle.

-

Male Wistar rats (200-300 g).

-

Stopwatch.

Procedure:

-

Drug Administration: Administer this compound or vehicle (i.p. or s.c.).

-

Testing Intervals: Test for catalepsy at multiple time points after injection (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.

-

Catalepsy Assessment:

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time until the rat removes both paws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is assigned the maximum score.

-

-

Data Analysis: Compare the latency to descend from the bar between the this compound-treated and vehicle-treated groups at each time point.

Prepulse Inhibition (PPI) of Acoustic Startle Response (Rodent Model of Sensorimotor Gating Deficits)

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus. Antipsychotics are often evaluated for their ability to reverse PPI deficits induced by dopamine agonists like apomorphine.

Materials:

-

Startle response measurement system with acoustic stimulation capabilities.

-

This compound solution and vehicle.

-

Apomorphine solution (or another dopamine agonist).

-

Male rats or mice.

Procedure:

-

Acclimatization: Place the animal in the startle chamber and allow a 5-10 minute acclimatization period with background white noise.

-

Drug Administration:

-

Administer this compound or vehicle.

-

After an appropriate pre-treatment time (e.g., 30 minutes), administer the dopamine agonist (e.g., apomorphine) to induce a PPI deficit.

-

-

Testing Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

-

Prepulse-pulse trials: A weak acoustic prestimulus (e.g., 70-85 dB) presented 30-120 ms before the strong pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]. Compare the %PPI between treatment groups.

Mechanism of Action and Signaling Pathway

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain. The antagonism of D2 receptors is particularly crucial for its therapeutic action.

Caption: this compound's antagonism of D1 and D2 dopamine receptors.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a rodent behavioral study involving this compound.

Caption: A generalized workflow for a rodent behavioral experiment.

References

Application Notes and Protocols for Zuclopenthixol in Dopamine Receptor Occupancy PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing zuclopenthixol in Positron Emission Tomography (PET) imaging studies for the assessment of dopamine D2/D3 receptor occupancy. The following sections detail the theoretical background, experimental protocols, data analysis, and interpretation relevant to the use of this antipsychotic in neuroreceptor imaging research.

Introduction to this compound and Dopamine Receptor PET Imaging